molecular formula C12H16N2O B2883070 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 1268332-01-9

2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2883070
CAS No.: 1268332-01-9
M. Wt: 204.273
InChI Key: SGGKAOPTBHYWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one: is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a dihydroquinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,3,8-tetramethyl-2,3-dihydroquinazoline with an oxidizing agent to form the desired quinazolinone structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline form.

    Substitution: The methyl groups on the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the methyl groups.

Scientific Research Applications

Chemistry: In chemistry, 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential therapeutic properties. Studies have explored its activity as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

    2,3-dihydroquinazolin-4(1H)-one: Lacks the multiple methyl groups present in 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one.

    2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one: Contains fewer methyl groups, resulting in different chemical properties.

Uniqueness: The presence of multiple methyl groups in this compound contributes to its unique chemical and biological properties. These methyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other quinazolinone derivatives.

Properties

IUPAC Name

2,2,3,8-tetramethyl-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-6-5-7-9-10(8)13-12(2,3)14(4)11(9)15/h5-7,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGKAOPTBHYWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C(N2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.